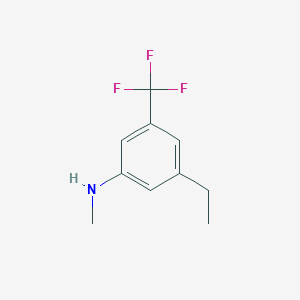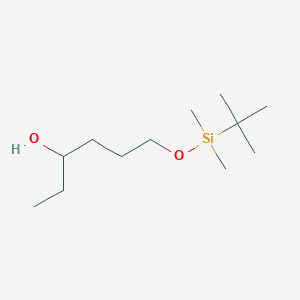
3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile is an organic compound characterized by its unique structural features, including a trifluoroethoxy group and a butyronitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutyronitrile and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the trifluoroethoxy group.
Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction parameters and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The nitrile group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutyronitrile: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.
4-(2,2,2-Trifluoroethoxy)butyronitrile: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
Uniqueness
3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile is unique due to the combination of its trifluoroethoxy and dimethyl groups, which confer distinct chemical properties and potential applications. This combination can enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Propiedades
IUPAC Name |
3,3-dimethyl-4-(2,2,2-trifluoroethoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3-4-12)5-13-6-8(9,10)11/h3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFXJZPWCDEVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)



![Ethyl[(3-iodophenyl)methyl]methylamine](/img/structure/B8128040.png)






![Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B8128087.png)

![2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B8128103.png)
